molecular formula C17H12ClFN2O2 B4549109 3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide

Cat. No.: B4549109
M. Wt: 330.7 g/mol
InChI Key: FLNFBWWGAQNTNE-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C17H12ClFN2O2 and its molecular weight is 330.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.0571335 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Chemistry and Material Synthesis

3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide is a compound of interest in the field of organic chemistry for the synthesis of various organic molecules and materials. Its structural components, including the cyano and acrylamide groups, make it a versatile precursor for the construction of biologically active compounds and polymers. For example, acrylamide derivatives are synthesized for use as corrosion inhibitors in nitric acid solutions, highlighting their potential in materials science to protect metals against corrosion. This application is critical in industries where metal longevity is paramount, such as in construction and manufacturing (Ahmed Abu-Rayyan et al., 2022).

Fluorinated Compound Synthesis

The presence of fluorine in this compound makes it an important compound for synthesizing fluorinated heterocyclic compounds. Fluorinated compounds have a broad range of applications, from pharmaceuticals to agrochemicals, due to their unique properties such as enhanced stability and lipophilicity. For instance, fluorinated acrylamides are utilized to create compounds with potential herbicidal activities, providing new avenues for agricultural chemical development (Yuxiu Liu et al., 2005).

Molecular Recognition and Self-Assembly

The structural features of acrylamide derivatives, including this compound, facilitate molecular recognition and self-assembly processes. These processes are fundamental in developing sensor technologies, drug delivery systems, and nanotechnology. The ability of these compounds to form self-assembled structures and recognize specific molecules can lead to the development of highly selective sensors and smart materials (H. Sawada et al., 2000).

Electroluminescent Materials

Compounds derived from acrylamide, such as this compound, are investigated for their potential in electroluminescent devices. The electron-donating and accepting properties inherent in the structure of these compounds make them suitable for use in organic light-emitting diodes (OLEDs), which are key components in next-generation displays and lighting systems. Research into the optical properties of acrylamide derivatives contributes to the development of materials with improved luminescence efficiency and stability (Qing‐bao Song et al., 2015).

Biochemical Applications

The interaction of acrylamide with biological molecules, such as proteins, is of significant interest in biochemistry. Acrylamide is known to quench tryptophanyl fluorescence in proteins, which is a technique used to study protein structure and dynamics. This property allows scientists to probe the conformational changes in proteins and understand their function more deeply. The research on acrylamide's interaction with proteins paves the way for developing novel biochemical assays and diagnostic tools (M. Eftink et al., 1976).

Properties

IUPAC Name

(Z)-3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-23-13-7-5-12(6-8-13)21-17(22)11(10-20)9-14-15(18)3-2-4-16(14)19/h2-9H,1H3,(H,21,22)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNFBWWGAQNTNE-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(C=CC=C2Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide
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3-(2-chloro-6-fluorophenyl)-2-cyano-N-(4-methoxyphenyl)acrylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.